1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 222159-87-7
VCID: VC21121416
InChI: InChI=1S/C9H14N2O2.C2HF3O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;3-2(4,5)1(6)7/h4-5H,1-3,6-7,10H2;(H,6,7)
SMILES: C1=CC(=O)N(C1=O)CCCCCN.C(=O)(C(F)(F)F)O
Molecular Formula: C11H15F3N2O4
Molecular Weight: 296.24 g/mol

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

CAS No.: 222159-87-7

Cat. No.: VC21121416

Molecular Formula: C11H15F3N2O4

Molecular Weight: 296.24 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate - 222159-87-7

Specification

CAS No. 222159-87-7
Molecular Formula C11H15F3N2O4
Molecular Weight 296.24 g/mol
IUPAC Name 1-(5-aminopentyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C9H14N2O2.C2HF3O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;3-2(4,5)1(6)7/h4-5H,1-3,6-7,10H2;(H,6,7)
Standard InChI Key LJWKDXOJBJSKTA-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCCCCN.C(=O)(C(F)(F)F)O
Canonical SMILES C1=CC(=O)N(C1=O)CCCCCN.C(=O)(C(F)(F)F)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator